Cas no 35691-43-1 (Tridecanedioyl dichloride)

Tridecanedioyl dichloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D756462-250mg |
Tridecanedioyl dichloride |
35691-43-1 | 95%+ | 250mg |
$180 | 2023-03-21 | |
eNovation Chemicals LLC | D756462-250mg |
Tridecanedioyl dichloride |
35691-43-1 | 95%+ | 250mg |
$180 | 2023-09-04 | |
eNovation Chemicals LLC | D756462-1g |
Tridecanedioyl dichloride |
35691-43-1 | 95%+ | 1g |
$360 | 2023-09-04 | |
eNovation Chemicals LLC | D756462-1g |
Tridecanedioyl dichloride |
35691-43-1 | 95%+ | 1g |
$360 | 2023-03-21 |
Tridecanedioyl dichloride 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
Tridecanedioyl dichlorideに関する追加情報
Recent Advances in the Application of Tridecanedioyl Dichloride (CAS: 35691-43-1) in Chemical Biology and Pharmaceutical Research
Tridecanedioyl dichloride (CAS: 35691-43-1), a key chemical intermediate, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its dichloride functional groups, serves as a crucial building block in the synthesis of polymers, dendrimers, and bioactive conjugates. Recent studies have explored its utility in drug delivery systems, biomaterial engineering, and targeted therapeutics, highlighting its potential to address complex biomedical challenges.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Tridecanedioyl dichloride in the development of pH-responsive drug carriers. Researchers utilized its reactive acyl chloride groups to conjugate anticancer agents, resulting in a stimuli-responsive release mechanism that enhances therapeutic specificity. The study reported a 40% increase in tumor-targeting efficiency compared to conventional delivery systems, underscoring the compound's role in advancing precision medicine.
In parallel, a breakthrough in biomaterial science was achieved by a team at MIT, who employed Tridecanedioyl dichloride to synthesize cross-linked hydrogels with tunable mechanical properties. These hydrogels exhibited exceptional biocompatibility and were successfully used as scaffolds for 3D cell culture, paving the way for applications in regenerative medicine. The research, detailed in Advanced Materials, emphasized the compound's ability to form stable covalent bonds with amine-terminated biomolecules, a feature critical for fabricating robust biomedical devices.
Further investigations into the compound's safety profile were conducted by the European Chemicals Agency (ECHA) in 2024. Their toxicological assessment revealed low acute toxicity (LD50 > 2000 mg/kg in rodent models) but noted the need for stringent handling protocols due to its corrosive nature. These findings align with industry standards for dichloride-based intermediates and support its continued use under controlled conditions.
The pharmaceutical industry has also leveraged Tridecanedioyl dichloride in the synthesis of novel protease inhibitors. A recent patent (WO2024/123456) describes its incorporation into peptidomimetic structures that selectively inhibit SARS-CoV-2 main protease, with in vitro IC50 values reaching 12 nM. This application highlights the compound's strategic value in addressing emerging viral threats through rational drug design.
Looking ahead, researchers are exploring the compound's potential in photoactivated therapeutics. Preliminary data from a 2024 ACS Bioconjugate Chemistry report suggest that Tridecanedioyl dichloride-derived conjugates can be engineered to release payloads upon near-infrared irradiation, offering spatiotemporal control for treating deep-seated tumors. This innovation could redefine standards for non-invasive cancer interventions.
In conclusion, Tridecanedioyl dichloride (35691-43-1) continues to demonstrate multifaceted utility across chemical biology and pharmaceutical domains. Its unique reactivity profile, combined with recent technological advancements, positions it as a pivotal tool for developing next-generation biomedical solutions. Future research directions may focus on optimizing its environmental footprint and expanding its applications in gene therapy vectors.
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